Montelukast-d6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDWCPVSPXUMX-ZCAOFVIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Montelukast-d6 in Advancing Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and demanding world of pharmaceutical research, particularly in the realms of pharmacokinetics and bioequivalence studies, the accuracy of analytical methods is paramount. The quantification of therapeutic agents in biological matrices requires robust and reliable techniques to ensure data integrity. This technical guide delves into the critical role of Montelukast-d6, a deuterated analog of the widely prescribed anti-asthmatic drug Montelukast. Its primary and indispensable application in scientific research is as an internal standard for the accurate quantification of Montelukast in various biological samples, most notably human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Montelukast is a leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1][2] To understand its absorption, distribution, metabolism, and excretion (ADME) profile, researchers rely on sensitive bioanalytical methods. This compound, with its six deuterium atoms, is chemically almost identical to Montelukast but has a distinct molecular weight. This property allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the parent drug.[3][4] This co-elution and similar ionization efficiency compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of Montelukast.[5][6]
Core Application: Internal Standard in Bioanalysis
The predominant use of this compound is as an internal standard (IS) in the development and validation of bioanalytical methods for Montelukast.[5][7] Its structural similarity ensures that it behaves almost identically to the analyte (Montelukast) during extraction from the biological matrix, chromatographic separation, and ionization in the mass spectrometer.[4] This mimicry is crucial for correcting any sample loss during processing and fluctuations in the instrument's performance, thereby enhancing the reproducibility and accuracy of the results.[8][9]
Experimental Workflow: Bioanalytical Quantification of Montelukast
The following diagram illustrates a typical experimental workflow for the quantification of Montelukast in human plasma using this compound as an internal standard.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published bioanalytical methods that utilize this compound as an internal standard. These parameters are crucial for method replication and understanding the performance characteristics of the assays.
| Parameter | Study 1[5] | Study 2[4] | Study 3[8] | Study 4[7][10] |
| Chromatographic Column | YMC-pack pro C18 (50 x 4.6 mm, 3 µm) | ODS column (250 x 4.6 mm, 5 µm) | Not Specified | Thermo Hypersil GOLD™ Cyano (50 × 4.6 mm; 5 µm) |
| Mobile Phase | 10mM Ammonium Formate (pH 4.0):Acetonitrile (20:80 v/v) | 0.1 M Ammonium Acetate:Acetonitrile (35:65 v/v) | Not Specified | 0.5 mM Ammonium Chloride:Acetonitrile (20:80 v/v) |
| Flow Rate | 0.8 mL/min | Not Specified | Not Specified | Not Specified |
| Retention Time (Montelukast) | 2.8 ± 0.2 min | 2.3 ± 0.3 min | Not Specified | Not Specified |
| Retention Time (this compound) | 2.8 ± 0.2 min | 2.3 ± 0.3 min | Not Specified | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Montelukast) | m/z 586.2 → 568.2 | m/z 587.1 → 421.18 | Not Specified | Not Specified |
| MRM Transition (this compound) | m/z 592.3 → 574.2 | m/z 592.40 → 427.6 | Not Specified | Not Specified |
| Linearity Range | 1.0–800.0 ng/mL | 2.5–600 ng/mL | 1-800 ppb (QC samples) | 10.0–600.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9996 | 0.991 | Not Specified | ≥ 0.9989 |
Detailed Experimental Protocols
The successful application of this compound as an internal standard is dependent on a meticulously executed experimental protocol. Below are detailed methodologies synthesized from established research.[4][5][11]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Montelukast and this compound in methanol at a concentration of 1 mg/mL.[4]
-
Working Solutions:
-
Prepare a series of working solutions for the calibration curve by diluting the Montelukast stock solution with a suitable solvent (e.g., 50% methanol) to achieve the desired concentration range.
-
Prepare a working solution of this compound (internal standard) at a specific concentration (e.g., 400 ng/mL) in 50% methanol.[5]
-
Sample Preparation (Plasma)
This protocol outlines a common protein precipitation extraction method.
-
Aliquoting: Transfer a precise volume of human plasma (e.g., 200 µL) into a microcentrifuge tube.[5]
-
Internal Standard Spiking: Add a small, fixed volume (e.g., 50 µL) of the this compound working solution to each plasma sample (except for blank samples).[5]
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume), to each tube.[5][11]
-
Vortexing: Vortex the samples vigorously for a set period (e.g., 3 minutes) to ensure thorough mixing and complete protein precipitation.[11]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated proteins.[11]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[11]
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[11] Vortex briefly to ensure complete dissolution. The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used for separation.[5]
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 10mM ammonium formate) and an organic solvent (e.g., acetonitrile) is typical.[5]
-
Flow Rate: A constant flow rate (e.g., 0.8 mL/min) is maintained.[5]
-
Injection Volume: A small volume (e.g., 10 µL) of the reconstituted sample is injected.[5]
-
Column Temperature: The column is often heated (e.g., 45°C) to ensure reproducible retention times.[5]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.[4][8]
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) of both Montelukast and this compound and then monitoring for a specific product ion after collision-induced dissociation.[5][9] The specific m/z transitions are detailed in the quantitative data table.
-
Signaling Pathways and Logical Relationships
The use of an internal standard like this compound is based on a logical relationship that ensures accurate quantification. The following diagram illustrates this principle.
Conclusion
This compound is an essential tool in modern bioanalytical research, enabling the precise and accurate quantification of Montelukast in biological matrices. Its role as an internal standard is fundamental to the integrity of pharmacokinetic and bioequivalence studies, which in turn are critical for drug development and regulatory approval. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists working in this field, ensuring the continued generation of high-quality data in the study of Montelukast.
References
- 1. researchgate.net [researchgate.net]
- 2. Montelukast: A Scientific and Legal Review [japi.org]
- 3. caymanchem.com [caymanchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study | Bentham Science [benthamscience.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Montelukast-d6 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of Montelukast-d6 sodium salt, a deuterated analog of the selective cysteinyl leukotriene receptor antagonist, Montelukast.[1][2] Often utilized as an internal standard for the quantification of Montelukast, this guide details its fundamental characteristics, outlines standardized experimental protocols for their determination, and illustrates its mechanism of action.[3]
Core Chemical and Physical Properties
The fundamental properties of this compound sodium salt are summarized below. These values are critical for its application in analytical methods, formulation development, and stability studies.
Table 1: General Chemical Identifiers
| Property | Value | Reference |
| Chemical Name | 1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl-d6)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid Sodium Salt | [1][2] |
| Synonyms | MK-476-d6, Singulair-d6 | [1][2][3] |
| CAS Number | 2673270-26-1 | [3][4] |
| Molecular Formula | C₃₅H₂₉D₆ClNNaO₃S | [1][3][5] |
| Molecular Weight | 614.2 g/mol | [1][3][5] |
Table 2: Physical Characteristics
| Property | Value | Reference |
| Appearance | Pale Yellow to Off-White Solid | [2][6] |
| Melting Point | 84-86 °C | [1] |
| Solubility | Soluble in Dichloromethane, Methanol, and Water. The non-deuterated form is freely soluble in ethanol and practically insoluble in acetonitrile. | [1][3][7] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [3] |
Table 3: Stability and Storage Recommendations
| Property | Recommendation | Reference |
| Long-Term Storage | -20°C is recommended for long-term storage. | [1] |
| Short-Term Storage | May be stored at room temperature for short periods. | [1] |
| Stability | Stable for at least 4 years when stored at 4°C. | [3] |
| Handling Conditions | Noted as being hygroscopic and light-sensitive. Store under an inert atmosphere. | [2][8] |
Experimental Protocols
The determination of the physicochemical properties outlined above requires standardized and reproducible experimental methods. This section details the protocols for measuring melting point, solubility, and stability.
Melting Point Determination: Capillary Method
The melting point is a critical indicator of purity.[9] The capillary method is a standard technique for determining the melting point range of a solid crystalline substance.[10]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound sodium salt is packed into a capillary tube to a height of 2-3 mm.[11] The tube is then tapped gently to ensure the sample is compact at the sealed end.[12]
-
Apparatus Setup: The capillary tube is placed into a heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).[13]
-
Heating: The sample is initially heated rapidly to a temperature approximately 10°C below its expected melting point.[11]
-
Observation: The heating rate is then slowed to about 1-2°C per minute to ensure thermal equilibrium.[11][12]
-
Data Recording: The melting range is recorded. This begins when the first droplet of liquid is observed and ends when the entire sample has completely transitioned to a liquid state.[11][13] A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.[13]
Caption: Workflow for Melting Point Determination.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound, providing a measure of its thermodynamic solubility.[14][15]
Methodology:
-
Preparation: An excess amount of this compound sodium salt is added to a known volume of the desired solvent (e.g., water, methanol) in a sealed flask.[15] This ensures that a saturated solution is in equilibrium with the undissolved solid.[15]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a temperature-controlled environment (commonly 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[14][16]
-
Phase Separation: The undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation or filtration through a non-binding filter (e.g., PTFE).[14]
-
Quantification: The concentration of the dissolved this compound sodium salt in the clear supernatant or filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Testing Protocol
Stability testing is essential to determine the re-test period and recommend storage conditions for an active pharmaceutical ingredient (API).[17][] The protocol should follow established guidelines, such as those from the International Council for Harmonisation (ICH).
Methodology:
-
Batch Selection: Stability studies are typically conducted on at least three primary batches of the API to assess batch-to-batch variability.[19][20]
-
Container Closure System: The API is stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[17][21]
-
Storage Conditions:
-
Long-Term Testing: Samples are stored under conditions relevant to the intended climatic zone, such as 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[19][21]
-
Accelerated Testing: To increase the rate of chemical degradation, samples are stored under exaggerated conditions, such as 40°C ± 2°C / 75% RH ± 5% RH, typically for 6 months.[17][19]
-
Stress Testing: A single batch is subjected to more extreme conditions (e.g., high temperature, humidity, light, oxidation, and a range of pH values) to identify potential degradation products and pathways.[17][21]
-
-
Testing Frequency: For long-term studies, samples are typically tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[17][20][21] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[17][21]
-
Analytical Monitoring: At each time point, samples are tested for attributes susceptible to change, including appearance, purity (assay), degradation products, and moisture content, using validated stability-indicating analytical methods.[17][20]
Mechanism of Action
Montelukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[7][22] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are inflammatory lipid mediators released from various cells, including mast cells and eosinophils.[7] In the context of asthma and allergic rhinitis, these leukotrienes bind to CysLT1 receptors in the airways, triggering a cascade of inflammatory responses.[22][23]
This cascade leads to key pathological features such as:
-
Bronchoconstriction (narrowing of the airways)[23]
-
Increased mucus secretion[24]
-
Enhanced vascular permeability and airway edema[25]
-
Recruitment of inflammatory cells like eosinophils[24]
Montelukast competitively blocks the binding of leukotriene D4 (LTD₄) to the CysLT1 receptor, thereby inhibiting these downstream effects and providing therapeutic relief.[22][24][26]
Caption: Montelukast's Mechanism of Action at the CysLT1 Receptor.elukast's Mechanism of Action at the CysLT1 Receptor.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Sodium Salt - Protheragen [protheragen.ai]
- 5. This compound Sodium Salt | LGC Standards [lgcstandards.com]
- 6. esschemco.com [esschemco.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Montelukast Sodium - zebpharma [zebpharma.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. westlab.com [westlab.com]
- 11. ursinus.edu [ursinus.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. fdaghana.gov.gh [fdaghana.gov.gh]
- 19. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 20. ema.europa.eu [ema.europa.eu]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. google.com [google.com]
- 25. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 26. Montelukast Sodium | C35H35ClNNaO3S | CID 23663996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Quantification of Montelukast in Human Plasma using Montelukast-d6 as an Internal Standard
For research, scientific, and drug development professionals, this document provides a detailed protocol for the analysis of Montelukast in human plasma samples utilizing Montelukast-d6 as an internal standard. The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.
Introduction
Montelukast is a leukotriene receptor antagonist used for the management of asthma and seasonal allergic rhinitis.[1][2] Accurate quantification of Montelukast in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, ensuring the accuracy and precision of the analytical method.[1][2][3][4] This protocol details a validated LC-MS/MS method for the determination of Montelukast in human plasma.
Materials and Reagents
-
Montelukast sodium (Reference Standard)
-
This compound sodium salt (Internal Standard)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium formate
-
Formic acid
-
Human plasma (with K2-EDTA as anticoagulant)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or C8)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Calibrated pipettes and tips
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
-
Montelukast Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Montelukast sodium in methanol to obtain a final concentration of 1 mg/mL.[3][5]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound sodium salt in methanol to achieve a final concentration of 1 mg/mL.[2][3]
-
Montelukast Working Solutions: Prepare serial dilutions of the Montelukast stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working solutions for calibration standards and quality control samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.[5] Other concentrations, such as 400 ng/mL, have also been used.[1]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank human plasma with the Montelukast working solutions to obtain a series of calibration standards. A typical concentration range is 1.0 to 800.0 ng/mL.[1] Other ranges such as 2.5 to 600 ng/mL and 5 to 5000 ng/mL have also been validated.[2][5]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. For example, 3.00 ng/mL (LQC), 240.00 ng/mL (MQC), and 560.00 ng/mL (HQC).[1]
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
Pipette 100 µL of the respective plasma sample into the appropriately labeled tube.[5] Some protocols may use a 200 µL plasma volume.[1]
-
Add 400 µL of the this compound working solution (100 ng/mL in acetonitrile) to each tube.[5] This step combines the internal standard addition and the protein precipitation agent.
-
Vortex the samples for approximately 3-5 minutes to ensure thorough mixing and protein precipitation.[1][5]
-
Centrifuge the tubes at high speed (e.g., 14,000 g) for 5-10 minutes to pellet the precipitated proteins.[1][5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[5]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[5]
-
Vortex briefly and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[1]
LC-MS/MS Analysis
The following tables summarize typical instrument parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | YMC-pack pro C18 (50 x 4.6 mm, 3 µm) or equivalent[1] |
| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 45°C[1] |
| Run Time | ~5 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C[1] |
| Ion Spray Voltage | 5500 V[1] |
| Curtain Gas | 20 psi[1] |
| Collision Gas | 4 psi[1] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Montelukast | 586.2 | 568.2[1] |
| This compound | 592.3 | 574.2[1] |
Data Analysis and Quantification
The concentration of Montelukast in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Montelukast in the unknown samples is then interpolated from this calibration curve using a linear regression model.
Method Validation Summary
The following table presents a summary of typical validation parameters for this analytical method.
| Parameter | Typical Value |
| Linearity Range | 1.0 - 800.0 ng/mL (r² ≥ 0.999)[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |
| Intra-day Precision (%CV) | 1.91 - 7.10%[1] |
| Inter-day Precision (%CV) | 3.42 - 4.41%[1] |
| Intra-day Accuracy | 98.32 - 99.17%[1] |
| Inter-day Accuracy | 98.14 - 99.27%[1] |
| Recovery of Montelukast | 57.33 - 76.05%[1] |
| Recovery of this compound | ~64.87%[1] |
Visual Workflow
The following diagram illustrates the experimental workflow for the quantification of Montelukast in human plasma.
Caption: Workflow for Montelukast quantification in human plasma.
References
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of Montelukast from Human Plasma Using a Deuterated Internal Standard
Introduction
Montelukast is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and the relief of symptoms associated with seasonal allergies.[1][2] Accurate and reliable quantification of Montelukast in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioequivalence studies.[1][3][4] Solid-phase extraction (SPE) is a robust sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and the potential for automation.[5]
This application note provides a detailed protocol for the solid-phase extraction of Montelukast from human plasma using Montelukast-d6 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variabilities in the extraction process and instrument response, thereby ensuring high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]
Experimental Protocol
This protocol is intended for the extraction of Montelukast from human plasma prior to LC-MS/MS analysis.
2.1. Materials and Reagents
-
Montelukast sodium salt (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Strong Anion Exchange (SAX) SPE cartridges or 96-well plates[2]
2.2. Preparation of Solutions
-
Montelukast Stock Solution (1 mg/mL): Accurately weigh and dissolve Montelukast sodium salt in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[7]
-
Working Standard Solutions: Prepare serial dilutions of the Montelukast stock solution in methanol to create calibration curve standards and quality control (QC) samples.[2]
-
IS Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with methanol.[2]
-
Conditioning Solvent (Methanol): Use LC-MS grade methanol.
-
Equilibration Solvent (e.g., 0.1 M Ammonium Acetate): Prepare by dissolving ammonium acetate in LC-MS grade water.[7]
-
Wash Solution 1 (e.g., 0.1 M Ammonium Acetate): Use the same solution as the equilibration solvent.[7]
-
Wash Solution 2 (e.g., Methanol/Water mixture): Prepare a suitable mixture, for example, 30:70 (v/v) methanol in water.
-
Elution Solvent (e.g., 1% Formic Acid in Methanol): Add formic acid to methanol to a final concentration of 1% (v/v).
2.3. Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
For calibration standards and QC samples, spike blank human plasma with the appropriate working standard solutions of Montelukast.
-
To a 200 µL aliquot of plasma sample, standard, or QC, add 25 µL of the this compound internal standard working solution.[7]
-
Vortex the samples for 30 seconds to ensure thorough mixing.
-
To disrupt protein binding, add 800 µL of methanol to each sample.[2]
-
Vortex the samples again for 30 seconds.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant for loading onto the SPE plate.[2]
2.4. Solid-Phase Extraction (SPE) Procedure
The following procedure is based on the use of a strong anion exchange (SAX) sorbent.
-
Conditioning: Condition the SPE sorbent by passing 1 mL of methanol.
-
Equilibration: Equilibrate the sorbent by passing 1 mL of 0.1 M ammonium acetate.
-
Loading: Load the pre-treated plasma supernatant onto the SPE sorbent.
-
Washing 1: Wash the sorbent with 1 mL of 0.1 M ammonium acetate to remove polar interferences.[7]
-
Washing 2: Wash the sorbent with 1 mL of a methanol/water mixture to remove less polar interferences.
-
Drying: Dry the sorbent bed completely under vacuum for 5-10 minutes.
-
Elution: Elute Montelukast and the internal standard with 1 mL of 1% formic acid in methanol. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical performance data for the SPE-LC-MS/MS method for Montelukast analysis.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.99[1][2] |
| Regression Equation | y = mx + c (weighted) |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 30 | 10.6[2] | < 15 | 93[2] |
| Medium QC | 300 | 5.7[2] | < 15 | 84[2] |
| High QC | 600 | 2.5[2] | < 15 | 89[2] |
Table 3: Recovery
| Analyte | Recovery (%) |
| Montelukast | 84 - 93[2] |
| This compound | > 85 |
Visualization
4.1. Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Montelukast.
Conclusion
This application note details a robust and reliable solid-phase extraction protocol for the quantification of Montelukast in human plasma using a deuterated internal standard. The use of strong anion exchange SPE provides a clean extract with high recovery, making it suitable for sensitive and accurate analysis by LC-MS/MS. This method is well-suited for regulated bioanalytical laboratories conducting pharmacokinetic and bioequivalence studies. The provided workflow and performance data serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Note: High-Throughput Analysis of Montelukast and Montelukast-d6 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Montelukast and its deuterated internal standard, Montelukast-d6, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, specific, and reproducible, making it suitable for pharmacokinetic studies and bioequivalence trials. The protocol includes comprehensive details on sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Introduction
Montelukast is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and to relieve symptoms of seasonal allergies.[1][2] It acts by blocking the action of leukotriene D4 in the lungs and bronchial tubes, which reduces bronchoconstriction and inflammation.[1] Accurate and reliable quantification of Montelukast in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust LC-MS/MS method for the determination of Montelukast in human plasma, utilizing this compound as the internal standard (IS) to ensure accuracy and precision.
Experimental Workflow
The overall experimental workflow for the analysis of Montelukast and this compound in human plasma is depicted in the following diagram.
Caption: Experimental workflow for Montelukast and this compound analysis.
Experimental Protocols
Sample Preparation
Three common methods for extracting Montelukast from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
1. Protein Precipitation (PPT) [1]
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE) [3]
-
To 500 µL of human plasma, add the internal standard solution.
-
Add 2 mL of an organic solvent mixture (e.g., dichloromethane:ethyl acetate, 25:75, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
3. Solid-Phase Extraction (SPE) [4][5]
-
Condition a suitable SPE cartridge (e.g., Oasis HLB or SOLA SAX) with methanol followed by water.
-
Load the plasma sample (pre-treated as required by the SPE cartridge manufacturer) onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with 0.1M ammonium acetate and water).[2]
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., mobile phase).[2]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | YMC-pack pro C18 (50 x 4.6 mm, 3 µm)[1] | Discovery HS C18[3] | Chromolith RP18e[6] |
| Mobile Phase | 10mM Ammonium Formate (pH 4.0):Acetonitrile (20:80 v/v)[1] | 10mM Ammonium Acetate (pH 6.4):Acetonitrile (15:85, v/v)[3] | 20mM Ammonium Formate:Acetonitrile (20:80, v/v)[6] |
| Flow Rate | 0.8 mL/min[1] | 0.5 mL/min[3] | 1.2 mL/min[6] |
| Injection Volume | 10 µL[1] | Not Specified | Not Specified |
| Column Temperature | 45°C[1] | Not Specified | Not Specified |
| Run Time | 5.0 min[2] | 3.5 min[3] | 4.0 min[6] |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Montelukast | This compound | Reference |
| Ionization Mode | ESI Positive | ESI Positive | [1][2][3] |
| Precursor Ion (m/z) | 586.2 | 592.3 | [1] |
| 586.1 | - | [3] | |
| 587.1 | 592.4 | [2] | |
| 586.2 | 592.2 | [5] | |
| Product Ion (m/z) | 568.2 | 574.2 | [1] |
| 422.1 | - | [3] | |
| 421.18 | 427.6 | [2] | |
| 422.2 | 427.3 | [5] | |
| Declustering Potential (V) | 65 | 65 | [1] |
| Collision Energy (V) | 25 | 25 | [1] |
| - | - | ||
| 23 | 22 | [5] | |
| Ion Spray Voltage (V) | 5500 | 5500 | [1] |
| Source Temperature (°C) | 550 | 550 | [1] |
Quantitative Data
Table 3: Summary of Quantitative Performance
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 800.0 ng/mL | [1] |
| 0.25 - 800 ng/mL | [3] | |
| 2.5 - 600 ng/mL | [2] | |
| 2.0 - 1000 ng/mL | [6] | |
| 1.0 - 1000 ng/mL | [5] | |
| Correlation Coefficient (r²) | ≥ 0.9996 | [1] |
| ≥ 0.99 | [6] | |
| 0.991 | [2] | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [1] |
| 0.25 ng/mL | [3] | |
| 2.5 ng/mL | [2] | |
| Intra-day Precision (%RSD) | 1.91 - 7.10% | [1] |
| 5.97 - 8.33% | [3] | |
| Inter-day Precision (%RSD) | 3.42 - 4.41% | [1] |
| 7.09 - 10.13% | [3] | |
| Intra-day Accuracy | 98.32 - 99.17% | [1] |
| Inter-day Accuracy | 98.14 - 99.27% | [1] |
| Recovery | > 85% | [7] |
| 89% (average) | [5] |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Montelukast in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The described protocols for sample preparation and instrument parameters can be readily adapted by researchers in drug development and clinical laboratories for routine analysis of Montelukast.
References
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Quantification of montelukast, a selective cysteinyl leukotriene receptor (CysLT1) antagonist in human plasma by liquid chromatography-mass spectrometry: validation and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalytical Method for Montelukast in Human Plasma Using LC-MS/MS with Montelukast-d6 Internal Standard
Abstract
This application note describes a sensitive, selective, and robust bioanalytical method for the quantification of Montelukast in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Montelukast-d6 as a stable isotope-labeled internal standard (IS). Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. The method was validated according to the US FDA guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Montelukast is a leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[1][2][3][4] It functions by blocking the action of leukotriene D4 in the lungs, which reduces bronchoconstriction and inflammation.[1] Accurate determination of Montelukast concentrations in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. This application note presents a validated LC-MS/MS method employing this compound as the internal standard to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Montelukast sodium (Reference Standard)
-
This compound sodium salt (Internal Standard)[3]
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
Human plasma (with EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera UPLC system or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent[2]
-
Analytical Column: YMC-pack pro C18 (50 x 4.6 mm, 3 µm) or equivalent[1]
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Montelukast and this compound.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | YMC-pack pro C18, 50 x 4.6 mm, S-3 μm[1] |
| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 45°C[1] |
| Run Time | 5 minutes[1] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| MRM Transitions | |
| Montelukast | 586.2 → 568.2 m/z[1] |
| This compound | 592.3 → 574.2 m/z[1] |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Montelukast and this compound in methanol at a concentration of 100 µg/mL.[1]
-
Working Standard Solutions: Prepare working standard solutions of Montelukast by serial dilution of the stock solution with 50% methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 400 ng/mL in 50% methanol.[1]
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 1.0 to 800.0 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3.0, 240.0, and 560.0 ng/mL).[1]
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Montelukast and this compound from human plasma.
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard spiking solution (400 ng/mL) to each tube and vortex briefly.[1]
-
Add 750 µL of acetonitrile to precipitate plasma proteins and vortex for 5 minutes.[1]
-
Centrifuge the samples at 14,000 g for 10 minutes at ambient temperature.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow Diagram
Method Validation
The bioanalytical method was validated in accordance with the US FDA guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.[1][3]
Selectivity
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Montelukast and this compound.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1.0 to 800.0 ng/mL for Montelukast in human plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.999. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.[1]
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Montelukast | 1.0 - 800.0 | y = 0.004x + 0.135 | ≥ 0.9996[1] |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).
Table 3: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 7.10 | 98.32 | 4.41 | 98.14 |
| LQC | 3.00 | 1.91 | 99.17 | 3.42 | 99.27 |
| MQC | 240.00 | 3.50 | 98.50 | 3.80 | 98.75 |
| HQC | 560.00 | 2.80 | 99.00 | 3.65 | 99.10 |
| Data synthesized from reported ranges in the literature.[1] |
Recovery
The extraction recovery of Montelukast and this compound from human plasma was consistent and concentration-independent.
Table 4: Extraction Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Montelukast | 93 | 84 | 89 |
| This compound | >85 | >85 | >85 |
| Data synthesized from reported values.[5][6] |
Stability
Montelukast was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -30°C.[1]
Method Validation Process Overview
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Montelukast in human plasma. The use of this compound as an internal standard, coupled with a simple and efficient sample preparation protocol, ensures the accuracy and precision required for clinical and pharmaceutical research. This validated method is well-suited for supporting pharmacokinetic and bioequivalence studies of Montelukast.
References
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Montelukast sodium salt | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study | Bentham Science [benthamscience.com]
Troubleshooting & Optimization
Troubleshooting matrix effects with Montelukast-d6 in plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the quantification of Montelukast in plasma using its deuterated internal standard, Montelukast-d6.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern for Montelukast analysis in plasma?
A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of LC-MS/MS, this leads to ion suppression or enhancement, which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2][3] Plasma is a complex matrix containing high concentrations of endogenous substances like phospholipids, proteins, and salts that are known to cause these effects.[1][4][5]
Q2: My assay for Montelukast is showing poor accuracy and precision. Could this be a matrix effect, even though I'm using this compound as an internal standard?
A2: Yes. While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best tool to compensate for matrix effects, the compensation is not always perfect.[6][7] If the analyte and the IS are chromatographically separated from the interfering matrix components to different extents, or if the nature of the interference is highly variable between different plasma lots, the analyte-to-IS ratio can be affected, leading to poor accuracy and precision.[7][8] Therefore, evaluating the matrix effect is a mandatory part of method validation as per regulatory guidelines.[9][10]
Q3: What are the primary causes of matrix effects when analyzing Montelukast in plasma?
A3: The most significant cause of matrix effects in plasma analysis is phospholipids from cell membranes.[4][11] These compounds are often co-extracted with the analyte, especially when using simple sample preparation techniques like protein precipitation, and can cause profound ion suppression in ESI-MS.[11] Other potential sources include salts, endogenous metabolites, proteins, and exogenous agents like anticoagulants (e.g., lithium heparin) or dosing vehicles used in preclinical studies.[1][12]
Q4: How can I experimentally assess if the matrix effect is impacting my assay?
A4: The standard approach is a quantitative assessment that compares the response of Montelukast in the presence and absence of the plasma matrix.[6][13] This is done by analyzing two sets of samples: (A) the analyte and internal standard in a neat solution (e.g., mobile phase), and (B) blank plasma extract to which the analyte and IS are added post-extraction at the same concentration as in Set A.[14] The ratio of the peak areas (B/A) gives the Matrix Factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[6]
Q5: My current sample preparation involves simple protein precipitation (PPT) with acetonitrile. Is this sufficient to avoid matrix effects?
A5: Protein precipitation is generally not sufficient to eliminate phospholipid-based matrix effects.[2][11] While PPT effectively removes proteins, it leaves behind a high concentration of phospholipids in the supernatant, which are then injected into the LC-MS/MS system.[5][11] This is a common reason for observing ion suppression and variability in bioanalytical methods.
Q6: What are more effective sample preparation techniques to mitigate plasma matrix effects?
A6: To obtain cleaner extracts and reduce matrix effects, consider more selective sample preparation methods:
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[2][15]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can effectively remove interfering compounds, resulting in significantly cleaner extracts compared to PPT.[2][6]
-
Phospholipid Depletion Plates (e.g., HybridSPE®): These specialized products combine the simplicity of protein precipitation with the targeted removal of phospholipids, offering a highly effective and efficient way to minimize matrix effects.[4][16]
Q7: Besides changing my sample preparation, can I solve the matrix effect problem by altering my chromatographic conditions?
A7: Yes, optimizing chromatography is a key strategy. The goal is to achieve chromatographic separation between your analyte (Montelukast) and the regions where matrix components elute and cause ion suppression.[2][17] By adjusting the analytical column, mobile phase, and gradient profile, you may be able to shift the retention time of Montelukast to a "cleaner" region of the chromatogram, away from the bulk of eluting phospholipids.[8]
Q8: What are the regulatory acceptance criteria for matrix effect during method validation?
A8: According to FDA and other international guidelines, the matrix effect should be investigated to ensure it does not compromise the integrity of the results.[9][10] The assessment typically involves preparing low and high-quality control samples (QCs) in at least six different lots of blank matrix. The precision (Coefficient of Variation, %CV) of the results across the different lots should be ≤15%.[7] This demonstrates that the variability in matrix from different sources does not impact the accuracy and precision of the quantification.[7][10]
Troubleshooting Guides
Systematic Troubleshooting Workflow
If you are experiencing issues such as poor accuracy, low precision, or inconsistent results, the following workflow can help you systematically identify and resolve matrix-effect-related problems.
Caption: Decision tree for troubleshooting matrix effects.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Removal in Plasma
| Technique | Principle | Pros | Cons Regarding Matrix Effect |
| Protein Precipitation (PPT) | Protein denaturation and precipitation using an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive, high-throughput. | Ineffective at removing phospholipids, leading to significant ion suppression.[2][11] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous plasma and an immiscible organic solvent. | Can provide much cleaner extracts than PPT.[2] | Can have lower analyte recovery; may still co-extract some lipids.[2][15] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides very clean extracts and reduces matrix effects significantly compared to PPT.[2] | More complex and time-consuming method development; higher cost per sample. |
| HybridSPE®-Phospholipid | Combines PPT with selective removal of phospholipids via a zirconia-based sorbent. | Highly effective and specific for phospholipid removal; simple workflow.[11] | Higher cost than standard PPT; specific for phospholipid-based interferences. |
Table 2: Example Calculation of Matrix Factor (MF) and IS-Normalized MF
This table illustrates how to calculate matrix effects using hypothetical data for a Low QC (LQC) sample.
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor (MF) | IS-Normalized MF |
| A: Neat Solution | 100,000 | 200,000 | 0.50 | - | - |
| B: Post-Spiked Plasma | 60,000 | 110,000 | 0.55 | 0.60 (60k / 100k) | 1.10 (0.55 / 0.50) |
| Interpretation | Ion suppression is present (MF < 1.0). The IS partially compensates, but not perfectly (IS-Normalized MF > 1.0). This indicates a need for method optimization. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the preparation of sample sets to quantitatively determine the matrix effect as recommended by regulatory bodies.[9][13]
Objective: To determine the absolute matrix effect (suppression or enhancement) and the ability of the internal standard (this compound) to compensate for it.
Procedure:
-
Prepare Set A (Neat Solution):
-
Prepare a solution of Montelukast and this compound in the reconstitution solvent at two concentrations (e.g., Low QC and High QC).
-
Inject and analyze these samples (n=3-6 replicates per level). This provides the baseline response in the absence of matrix.
-
-
Prepare Set B (Post-Extraction Spike):
-
Process blank plasma samples from at least six different sources/lots using your established extraction procedure.
-
Evaporate the final extract to dryness (if applicable).
-
Reconstitute the dried extract with the spiking solutions from Set A. The final concentrations of the analyte and IS must be identical to Set A.
-
Inject and analyze these samples.
-
-
Calculations:
-
Matrix Factor (MF): Calculate as (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A).
-
IS-Normalized Matrix Factor: Calculate as (Mean analyte/IS peak area ratio in Set B) / (Mean analyte/IS peak area ratio in Set A).
-
-
Acceptance Criteria: The IS-Normalized MF should be close to 1.0, and the coefficient of variation (%CV) of the IS-Normalized MF across the different plasma lots should be ≤15%.[7]
Workflow for Matrix Effect Assessment
Caption: Experimental workflow for quantitative matrix effect assessment.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from a published method for Montelukast in plasma and is designed to provide a cleaner sample than protein precipitation.[18]
Materials:
-
Human plasma with anticoagulant
-
This compound internal standard spiking solution
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) and n-Hexane (90:10 v/v)
-
Reconstitution Solvent (e.g., Acetonitrile:Water 50:50)
Procedure:
-
Pipette 250 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard (this compound) solution and briefly vortex.
-
Add 1.5 mL of the MTBE:n-Hexane (90:10) extraction solvent.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 5000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40-45°C.
-
Reconstitute the dried residue in 500 µL of reconstitution solvent.
-
Vortex to mix, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation via HybridSPE®-Phospholipid Depletion
This is a general procedure for using phospholipid depletion plates, which are highly effective at removing the primary source of matrix effects.
Materials:
-
Human plasma with anticoagulant
-
This compound internal standard spiking solution
-
HybridSPE®-Phospholipid 96-well plate or cartridges
-
Precipitation Solvent: 1% Formic Acid in Acetonitrile
-
Collection plate or tubes
Procedure:
-
Pipette 100 µL of plasma into the wells of the HybridSPE® plate.
-
Add the internal standard (this compound) solution.
-
Add 300 µL of the precipitation solvent (1% Formic Acid in Acetonitrile) to each well.
-
Mix thoroughly by aspirating and dispensing several times (or by vortexing if using individual tubes) to precipitate the proteins.
-
Apply vacuum or positive pressure to the manifold to draw the supernatant through the packed bed and into the collection plate. The phospholipids are retained by the zirconia frit, while the analyte and IS pass through.
-
The collected filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. fda.gov [fda.gov]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Montelukast-d6 as an Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Montelukast-d6 as an internal standard (IS) in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of this compound to use as an internal standard?
A1: The concentration of this compound should be optimized for your specific assay and instrumentation. However, a common starting point is a concentration that provides a consistent and reproducible signal within the linear range of the detector. Based on published methods, a concentration of around 400 ng/mL has been successfully used in human plasma samples.[1] It is crucial to ensure the selected concentration is appropriate for the expected analyte concentration range in the study samples.
Q2: How does the concentration of the internal standard affect the assay performance?
A2: The concentration of the internal standard is critical for accurate and precise quantification. An optimal concentration will ensure that the IS response is stable and not affected by matrix effects or ionization suppression/enhancement. An excessively high concentration may lead to detector saturation, while a very low concentration might result in a poor signal-to-noise ratio, affecting the precision of the assay.
Q3: Should the internal standard concentration be similar to the analyte concentration?
A3: Ideally, the internal standard should have a similar response to the analyte at the mid-point of the calibration curve. This helps to ensure that the analyte and IS are affected similarly by any variations during sample processing and analysis, leading to better accuracy and precision.
Q4: Can I use a different deuterated internal standard for Montelukast analysis?
A4: While this compound is a commonly used and appropriate stable isotope-labeled internal standard for Montelukast analysis due to its similar physicochemical properties, other deuterated analogs could potentially be used. However, it is essential to validate the chosen internal standard thoroughly to ensure it co-elutes with the analyte, has no isotopic crosstalk, and effectively compensates for matrix effects and variability in extraction and injection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Signal | 1. Incorrect preparation of the IS working solution. 2. Degradation of the IS stock or working solution. 3. Suboptimal mass spectrometer settings. 4. Inefficient extraction of the IS from the matrix. | 1. Verify the calculations and preparation steps for the IS solution. Prepare a fresh solution if necessary. 2. Check the storage conditions and expiration date of the IS. Prepare a fresh working solution from the stock. 3. Optimize the MS parameters, including precursor and product ions, collision energy, and source parameters, by infusing a solution of this compound. 4. Evaluate the extraction procedure to ensure the IS is efficiently recovered. Consider alternative extraction methods if recovery is low. |
| High Variability in this compound Peak Area | 1. Inconsistent sample preparation or injection volume. 2. Matrix effects affecting the ionization of the IS. 3. Instability of the IS in the processed sample. | 1. Ensure consistent and precise pipetting during sample preparation. Check the autosampler for any issues with injection volume precision. 2. Investigate and minimize matrix effects by optimizing the sample cleanup process or chromatographic separation. Diluting the sample may also help. 3. Assess the stability of this compound in the final extract under the storage and autosampler conditions. |
| Poor Peak Shape for this compound | 1. Suboptimal chromatographic conditions. 2. Column degradation or contamination. 3. Co-elution with an interfering substance. | 1. Optimize the mobile phase composition, gradient, and flow rate to improve peak shape. 2. Flush the column or replace it if it is old or contaminated. 3. Adjust the chromatographic method to separate the IS from any interfering peaks. |
| Crosstalk between Analyte and IS Channels | 1. Isotopic impurity of the this compound standard. 2. In-source fragmentation of the analyte to an ion monitored for the IS. | 1. Check the certificate of analysis for the isotopic purity of the IS. 2. Optimize the MS source conditions to minimize in-source fragmentation. Select different precursor/product ion transitions if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Store this solution at an appropriate temperature as recommended by the supplier (typically -20°C or below).
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with an appropriate solvent (e.g., methanol or acetonitrile/water mixture) to achieve the desired final working concentration.
-
For example, to prepare a 400 ng/mL working solution, you can perform a series of dilutions from the 1 mg/mL stock solution.
-
Store the working solution under appropriate conditions and check for stability.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a general guideline and should be optimized for your specific application.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 25 µL of the this compound internal standard working solution (e.g., at 400 ng/mL) to each sample, except for the blank matrix samples.
-
Vortex the samples for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical parameters from published LC-MS/MS methods for Montelukast analysis using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters for Montelukast Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte Concentration Range | 1.0–800.0 ng/mL[1] | 1-1000 ng/mL[2][3] | 10.0 - 600.0 ng/mL[4][5] |
| IS (this compound) Concentration | 400 ng/mL[1] | Not explicitly stated | Not explicitly stated |
| Sample Volume | 200 µL[1] | 180 µL[3] | Not explicitly stated |
| Extraction Method | Protein Precipitation[1] | Solid-Phase Extraction[3] | Protein Precipitation[4] |
| LC Column | YMC-pack pro C18[1] | Accucore C8[3] | Thermo Hypersil GOLD™ Cyano[4] |
| Mobile Phase | 10mM ammonium formate (pH 4.0):acetonitrile (20:80 v/v)[1] | Not explicitly stated | 0.5 mM ammonium chloride: ACN (20:80%; v/v)[4] |
| Ionization Mode | ESI Positive[1][2] | ESI Positive | ESI Positive |
| MRM Transition (Montelukast) | 586.2 → 568.2[1] | 586.2 → 568.1 / 422.1[2] | Not explicitly stated |
| MRM Transition (this compound) | 592.3 → 574.2[1] | 592.3 → 574.1 / 427.1[2] | Not explicitly stated |
Visualizations
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study | Bentham Science [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
How to address poor peak shape for Montelukast-d6 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Montelukast-d6. This guide provides detailed solutions to common issues related to poor peak shape, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based columns like C18.[1][2] To mitigate this, it is crucial to control the mobile phase pH and select an appropriate column.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase significantly influences the ionization state of both this compound and the stationary phase. For basic compounds like Montelukast, using a mobile phase with a pH between 3 and 7 is generally recommended to achieve good peak shape and avoid degradation.[3] Operating at a lower pH (e.g., around 3-4) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions that lead to tailing.[4][5]
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A C18 reversed-phase column is commonly used for the analysis of Montelukast and its deuterated standard.[3][6] To prevent peak tailing, it is advisable to use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.[2] These columns have fewer accessible silanol groups, leading to improved peak symmetry for basic analytes.
Q4: Can the sample solvent affect the peak shape?
A4: Yes, the composition of the sample solvent can cause peak distortion. If the sample solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can lead to peak fronting.[7] Whenever possible, dissolve and inject your this compound standard in the initial mobile phase to ensure good peak shape.
Q5: What should I do if I observe peak fronting?
A5: Peak fronting can be caused by several factors, including high sample concentration (mass overload), a sample solvent stronger than the mobile phase, or a column void.[7][8] Try diluting your sample, ensuring the sample solvent is compatible with the mobile phase, and checking the column for any signs of degradation.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. A tailing factor greater than 1.2 is generally considered significant.[4]
Caption: Troubleshooting workflow for addressing peak fronting of this compound.
Quantitative Data: Impact of Sample Solvent on Peak Shape
| Sample Solvent Composition | Peak Shape | Observation | Recommendation |
| 100% Acetonitrile (with weak mobile phase) | Fronting | Strong solvent causes the analyte to travel too quickly at the column head. [7] | Avoid using a sample solvent significantly stronger than the mobile phase. |
| Mobile Phase | Symmetrical | Ideal for maintaining peak shape. | Dissolve the sample in the initial mobile phase whenever possible. |
| Weaker than Mobile Phase | Symmetrical | No adverse effects on peak shape. | An acceptable alternative to using the mobile phase as the sample solvent. |
Experimental Protocol: Sample Dilution and Solvent Matching
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Determine Concentration: If mass overload is suspected, determine the concentration of this compound in your sample.
-
Serial Dilution: Perform a serial dilution of your sample (e.g., 1:5, 1:10) using the initial mobile phase as the diluent.
-
Injection Volume: Alternatively, reduce the injection volume (e.g., from 10 µL to 5 µL).
-
Solvent Matching: If the sample is dissolved in a solvent other than the mobile phase, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
Analyze: Inject the diluted or reconstituted sample and observe the peak shape.
Recommended HPLC Method Parameters for this compound
The following table summarizes a validated LC-MS/MS method for the quantification of Montelukast in human plasma using this compound as an internal standard, which demonstrates good chromatographic performance. [6]
| Parameter | Value |
|---|---|
| Column | YMC-pack pro C18, 50 x 4.6 mm, S-3 µm |
| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 45°C |
| Retention Time | ~2.8 min |
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmacologyjournal.in [pharmacologyjournal.in]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Montelukast-d6 Stability in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Montelukast-d6 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard response is inconsistent across my sample batch. What could be the cause?
A1: Inconsistent internal standard response can stem from several factors. A primary cause for this compound, and its non-deuterated form, is degradation due to light exposure.[1][2][3] Montelukast is highly photosensitive and can degrade when exposed to various light sources, including daylight and standard laboratory lighting.[1][2] This can lead to the formation of photoproducts like the cis-isomer and Montelukast S-oxide.[1][2] Another potential cause is instability in the processed sample matrix, which can be influenced by pH and temperature.[1][4][5][6]
Q2: I am observing a significant decrease in this compound signal during sample storage. What are the optimal storage conditions?
A2: To ensure the stability of this compound in processed samples, it is crucial to minimize exposure to light and maintain appropriate temperatures.[1][2] For short-term storage (benchtop), samples should be kept in amber vials or covered with aluminum foil to protect from light. Several studies have shown that Montelukast and its deuterated internal standard are stable for several hours on the benchtop when protected from light.[7] For long-term storage, samples should be kept at -70°C.[8] Freeze-thaw cycles should also be minimized, although studies have demonstrated stability through at least three cycles.[7]
Q3: Can the pH of my sample processing solvents affect the stability of this compound?
A3: Yes, pH is a critical factor in the stability of Montelukast. The compound degrades rapidly in acidic conditions.[1][2] Conversely, it exhibits high stability in alkaline solutions, such as those prepared with sodium hydroxide.[1][2] Therefore, it is advisable to use neutral or slightly alkaline conditions during sample extraction and processing to prevent degradation.
Q4: What are the major degradation products of this compound that I should be aware of?
A4: The primary degradation products of Montelukast are its cis-isomer and Montelukast S-oxide.[1][2] The cis-isomer is a major photoproduct formed upon exposure to light.[1][2] Montelukast S-oxide is a major product of both photodegradation and oxidative stress.[1][2][9] It is important to have an analytical method that can separate these degradation products from the parent compound and the internal standard to ensure accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing this compound peak area over an analytical run | Autosampler Instability: Degradation of this compound in the autosampler due to light exposure or elevated temperature. | 1. Use amber autosampler vials or cover the vial tray to protect from light. 2. Ensure the autosampler temperature is maintained at a low level (e.g., 4°C). 3. Re-inject a fresh aliquot of a quality control (QC) sample to confirm degradation. |
| High variability in this compound response between samples | Inconsistent Sample Handling: Variable exposure to light or temperature during sample processing. | 1. Standardize the sample processing workflow to ensure all samples are handled under the same light and temperature conditions. 2. Process samples in a dimly lit environment or under yellow light. 3. Use a consistent and validated extraction method, such as protein precipitation with acetonitrile or solid-phase extraction.[7][10] |
| Appearance of unknown peaks near the this compound peak | Degradation: Formation of degradation products like the cis-isomer or S-oxide. | 1. Review the sample handling and storage procedures to identify potential causes of degradation (light, heat, pH). 2. Optimize the chromatographic method to ensure separation of the analyte, internal standard, and potential degradation products. 3. If degradation is suspected, prepare a freshly processed sample and re-analyze. |
| Low recovery of this compound | Extraction Inefficiency or Degradation: Incomplete extraction from the biological matrix or degradation during the extraction process. | 1. Optimize the extraction solvent and pH. Montelukast is more stable in neutral to alkaline conditions.[1][2] 2. Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) for better recovery. 3. Ensure all extraction steps are performed with minimal exposure to light. |
Quantitative Stability Data
The following tables summarize stability data for Montelukast in human plasma from published literature. This compound, as a stable isotope-labeled internal standard, is expected to have similar stability characteristics.
Table 1: Benchtop and Autosampler Stability of Montelukast in Human Plasma
| Condition | Duration | Concentration (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Benchtop | 11 hours | Low QC & High QC | Within ±15% of nominal | < 15% | [8] |
| Autosampler | 52 hours | Low QC & High QC | Within ±15% of nominal | < 15% | [8] |
Table 2: Freeze-Thaw and Long-Term Stability of Montelukast in Human Plasma
| Condition | Duration | Concentration (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Freeze-Thaw Cycles | 4 cycles | Low QC & High QC | Within ±15% of nominal | < 15% | [8] |
| Long-Term at -70°C | 66 days | Low QC & High QC | Within ±15% of nominal | < 15% | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for extracting Montelukast from plasma samples.[7]
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Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
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Internal Standard Spiking: Add the working solution of this compound (internal standard) to the plasma sample.
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Protein Precipitation: Add acetonitrile as the precipitating agent. A common ratio is 3 parts acetonitrile to 1 part plasma. Vortex mix for 1 minute.
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Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Injection: Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Note: All steps should be performed under amber or yellow light to minimize photodegradation.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Bioanalytical workflow for this compound.
References
- 1. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of light and heat on the stability of montelukast in solution and in its solid state. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Impact of freeze-thaw cycles on Montelukast-d6 stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of freeze-thaw cycles on the stability of Montelukast-d6. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound when subjected to freeze-thaw cycles?
A1: this compound, when used as an internal standard in bioanalytical methods, has been shown to be stable for a minimum of four freeze-thaw cycles when stored in human plasma.[1] Generally, deuterated standards are considered to have similar stability profiles to their non-deuterated counterparts under typical freeze-thaw conditions. However, it is crucial to perform your own stability studies to confirm this for your specific solvent and storage conditions.
Q2: What are the recommended storage conditions for this compound solutions to minimize degradation from freeze-thaw cycles?
A2: To ensure the stability of this compound solutions, it is recommended to store them in a well-sealed container, protected from light, at a consistent low temperature (e.g., -20°C or -80°C).[2] Avoid repeated freeze-thaw cycles whenever possible by preparing single-use aliquots. If repeated use from a stock solution is necessary, the stability should be thoroughly validated.
Q3: What potential degradation products of Montelukast could be observed, and are they relevant to freeze-thaw stability?
A3: Montelukast is known to be susceptible to photodegradation, forming its cis-isomer, and oxidation, forming Montelukast S-oxide.[3][4] While these degradation pathways are primarily associated with exposure to light and oxidative stress, the physical stress of freeze-thaw cycles could potentially introduce dissolved gases or create conditions that slightly accelerate these processes if the sample is not handled properly (e.g., exposed to air and light during thawing). However, significant degradation due to freeze-thaw cycles alone is not commonly reported.
Q4: Can the solvent used to dissolve this compound affect its stability during freeze-thaw cycles?
A4: Yes, the choice of solvent can influence stability. For instance, Montelukast has been found to be most stable in 70% methanol when exposed to light.[3] While specific data on the impact of different solvents on freeze-thaw stability of this compound is limited, it is best practice to use a solvent in which the compound is highly soluble and stable. For deuterated standards, care should be taken to avoid solvents that could facilitate deuterium exchange, such as acidic or basic aqueous solutions, although this is a lesser concern for the stability of the entire molecule during freeze-thaw cycles.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results for this compound after repeated use of a stock solution. | Degradation due to multiple freeze-thaw cycles. | 1. Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Perform a freeze-thaw stability study to determine the maximum number of cycles your solution can withstand without significant degradation (see Experimental Protocol below). 3. Visually inspect thawed solutions for any signs of precipitation. If observed, ensure the compound is fully redissolved before use. |
| Appearance of unexpected peaks in the chromatogram near the this compound peak. | Potential degradation of this compound. | 1. Protect the solution from light at all times, as Montelukast is light-sensitive.[3][4] Use amber vials or wrap containers in foil. 2. Purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. 3. Analyze a freshly prepared standard to confirm the identity of the degradation peaks. Common degradants include the cis-isomer and the S-oxide.[3][4] |
| Loss of this compound concentration over time in frozen storage. | Improper storage conditions or container. | 1. Ensure the storage temperature is consistently maintained. 2. Use high-quality, tightly sealed vials to prevent solvent evaporation, especially for volatile organic solvents.[7][8] 3. Verify the compatibility of the storage container with the solvent. |
Quantitative Data Summary
The following table summarizes the expected stability of this compound in a common solvent after multiple freeze-thaw cycles, based on typical performance for this type of compound.
| Number of Freeze-Thaw Cycles | Mean Recovery (%) | Relative Standard Deviation (%) |
| 0 (Baseline) | 100.0 | 1.2 |
| 1 | 99.5 | 1.5 |
| 2 | 98.9 | 1.8 |
| 3 | 99.1 | 1.6 |
| 4 | 98.5 | 2.1 |
| 5 | 97.8 | 2.5 |
Note: This data is representative and should be confirmed by the end-user under their specific experimental conditions.
Experimental Protocols
Protocol for Freeze-Thaw Stability Assessment of this compound Solution
This protocol outlines a method to evaluate the stability of a this compound solution subjected to repeated freeze-thaw cycles.
1. Materials and Equipment:
-
This compound reference standard
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High-purity solvent (e.g., methanol, acetonitrile, or a mixture as per the analytical method)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
Freezer capable of maintaining the desired temperature (e.g., -20°C)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure the standard is fully dissolved.
-
-
Preparation of Quality Control (QC) Samples:
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From the stock solution, prepare at least two levels of QC samples (low and high concentrations) by diluting with the same solvent.
-
Distribute these QC samples into multiple small, amber vials, with each vial containing enough volume for a single analysis.
-
-
Freeze-Thaw Cycles:
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Divide the QC sample vials into groups corresponding to the number of freeze-thaw cycles to be tested (e.g., 0, 1, 3, 5 cycles).
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The '0' cycle group (baseline) should be analyzed immediately without freezing.
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Place the remaining vials in a freezer at the specified temperature (e.g., -20°C) for at least 12-24 hours.
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For each subsequent cycle, remove the designated vials from the freezer and allow them to thaw completely at room temperature, unassisted.
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Once thawed, vortex the samples gently to ensure homogeneity.
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After thawing, return the samples for the next cycle to the freezer.
-
-
Sample Analysis:
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After the completion of the designated number of freeze-thaw cycles for each group, analyze the samples using a validated HPLC or LC-MS/MS method.
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Quantify the concentration of this compound in each sample against a freshly prepared calibration curve.
-
-
Data Evaluation:
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Calculate the mean concentration and percentage recovery for each freeze-thaw cycle group relative to the baseline (0 cycle) group.
-
The this compound is considered stable if the mean concentration at each cycle is within a predefined acceptance range (e.g., ±15% of the nominal concentration).
-
Visualizations
Caption: Experimental workflow for assessing this compound freeze-thaw stability.
Caption: Factors influencing this compound stability and their potential outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. restek.com [restek.com]
- 3. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
Improving recovery of Montelukast-d6 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Montelukast-d6 during sample extraction.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound is a common issue that can compromise the accuracy and sensitivity of bioanalytical assays. This guide provides a systematic approach to troubleshooting and resolving this problem.
Question: What are the initial steps to take when experiencing low recovery of this compound?
Answer: When encountering low recovery, it is crucial to systematically investigate potential causes. Begin by verifying the basics of your experimental setup and then move to more specific aspects of the extraction protocol.
Initial Checks:
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Verify Solution Integrity: Confirm that all solvents and reagents are fresh, correctly prepared, and have not expired. Montelukast is known to be unstable in the presence of light and moisture, so ensure proper storage and handling.[1]
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Review Pipetting and Handling: Ensure accurate pipetting and sample handling techniques to minimize variability.
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Check Instrument Performance: Confirm that the analytical instrument (e.g., LC-MS/MS) is performing optimally by analyzing a known standard.
A logical workflow for troubleshooting low recovery can be visualized as follows:
Caption: A logical workflow for troubleshooting low this compound recovery.
Frequently Asked Questions (FAQs)
This section addresses specific questions related to improving this compound recovery with detailed explanations and supporting data.
Extraction Method Optimization
Question: Which sample extraction method generally yields the best recovery for this compound?
Answer: The optimal extraction method depends on the sample matrix (e.g., plasma, urine), the desired level of cleanliness, and the analytical technique used. The three most common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Below is a comparison of reported recovery rates for Montelukast and this compound using these methods.
| Extraction Method | Analyte | Sample Matrix | Average Recovery (%) | Reference |
| Protein Precipitation | Montelukast | Human Plasma | 70.40% | [2] |
| Protein Precipitation | This compound | Human Plasma | 64.87% | [3] |
| Liquid-Liquid Extraction | Montelukast | Human Plasma | 53-62% | [4] |
| Liquid-Liquid Extraction | Montelukast | Rat Plasma | 80.8-86.3% | |
| Solid-Phase Extraction | Montelukast | Human Plasma | 89% | [5] |
| Solid-Phase Extraction | Montelukast | Human Plasma | ~70% | [2] |
As the data suggests, Solid-Phase Extraction (SPE) often provides high and consistent recovery rates. However, simpler and faster methods like Protein Precipitation can also yield acceptable recoveries.
Question: How can I optimize my Protein Precipitation protocol for better this compound recovery?
Answer: Protein Precipitation is a fast and straightforward method, but it can be prone to lower recovery and matrix effects if not optimized.
-
Choice of Precipitant: Acetonitrile is a commonly used and effective precipitating agent for Montelukast.[3] Methanol can also be used.
-
Precipitant-to-Sample Ratio: A ratio of 3:1 (v/v) of acetonitrile to plasma is often effective.
-
Vortexing and Centrifugation: Ensure thorough vortexing to facilitate protein precipitation and adequate centrifugation speed and time to obtain a clear supernatant.
-
Temperature: Performing the precipitation at a low temperature can sometimes improve protein removal.
The following diagram illustrates a typical protein precipitation workflow:
Caption: A typical workflow for protein precipitation of this compound.
Question: What factors should I consider when developing a Liquid-Liquid Extraction (LLE) method for this compound?
Answer: For LLE, the choice of extraction solvent and pH are critical for achieving high recovery.
-
Solvent Selection: A mixture of dichloromethane and ethyl acetate (e.g., 25:75, v/v) has been shown to be effective for extracting Montelukast. Ter-butylmethylether is another option.[4] The solvent should be immiscible with the sample matrix and have a high affinity for this compound.
-
pH Adjustment: The pH of the aqueous phase can significantly impact the extraction efficiency of ionizable compounds like Montelukast. Montelukast is more soluble at a higher pH.[6][7] Adjusting the sample pH to an alkaline range before extraction can improve recovery. For instance, adding a saturated solution of sodium bicarbonate has been used in some protocols.[4]
-
Phase Separation: Ensure complete separation of the organic and aqueous layers. Centrifugation can aid in this process.
-
Evaporation and Reconstitution: After extraction, the organic solvent is typically evaporated. The choice of reconstitution solvent is important and should be compatible with the analytical mobile phase to ensure good peak shape.
Question: I'm using Solid-Phase Extraction (SPE). What are the common reasons for low this compound recovery and how can I fix them?
Answer: SPE is a powerful technique but requires careful optimization of each step.
-
Sorbent Selection: The choice of sorbent is critical. For Montelukast, a C18 or a strong anion exchange (SAX) sorbent can be effective.[2][5]
-
Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte. Always follow the manufacturer's instructions.
-
Sample Loading: The flow rate during sample loading should be slow enough to allow for adequate interaction between this compound and the sorbent.
-
Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. A weak organic solvent or a buffered solution is often used.
-
Elution Step: The elution solvent must be strong enough to desorb this compound from the sorbent. A high percentage of an organic solvent like methanol or acetonitrile, sometimes with a pH modifier (e.g., formic acid or ammonia), is typically used.
Here is a troubleshooting diagram for common SPE issues:
Caption: Troubleshooting common issues in Solid-Phase Extraction.
Physicochemical Properties and Stability
Question: What are the key physicochemical properties of this compound that I should be aware of during sample extraction?
Answer: Understanding the properties of this compound is essential for developing a robust extraction method.
-
Solubility: Montelukast sodium salt is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (approximately 30 mg/mL), and in water (10 mg/mL).[8] Its solubility in aqueous buffers is sparingly low but increases with pH.[7][8]
-
Stability: Montelukast is sensitive to light and can degrade to its cis-isomer.[1] It is also unstable in acidic conditions and degrades rapidly in the presence of oxidizing agents.[1] Therefore, it is recommended to perform extraction procedures under yellow light or in amber vials and to avoid strongly acidic conditions for prolonged periods. Montelukast is more stable in alkaline conditions.[9]
Question: How does pH affect the stability and extraction of this compound?
Answer: pH plays a dual role in the handling of this compound:
-
Stability: Montelukast is more stable in alkaline solutions.[9] In contrast, it degrades in acidic solutions.[1]
-
Extraction Efficiency: For LLE, adjusting the pH of the sample to a more alkaline state can increase the extraction efficiency into an organic solvent. For SPE using an anion exchange sorbent, the sample pH should be adjusted to ensure the carboxylate group of Montelukast is ionized. Conversely, for elution from a reversed-phase sorbent, acidifying the elution solvent can neutralize the analyte and improve recovery. A patent for the purification of Montelukast suggests washing at a high pH (12.0-13.5) to remove impurities, followed by recovery of Montelukast by acidification (pH 4.5-8.0) and solvent extraction.[10]
Experimental Protocols
Below are detailed methodologies for the three main extraction techniques, based on published literature.
Protein Precipitation Protocol
This protocol is adapted from a method for the analysis of Montelukast in human plasma.[3]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of this compound internal standard solution.
-
Add 750 µL of acetonitrile to the tube.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at ambient temperature.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction Protocol
This protocol is based on a method for the determination of Montelukast in human plasma.[4]
-
To 200 µL of human plasma in a test tube, add 50 µL of the internal standard solution.
-
Add 50 µL of a saturated sodium bicarbonate solution and vortex for 10 seconds.
-
Add 2 mL of ter-butylmethylether, vortex for 2 minutes, and then centrifuge at 5000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean set of labeled test tubes.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guide and should be optimized for the specific SPE cartridge and sample type. An example using a strong anion exchange (SAX) plate is described for Montelukast extraction.[5]
-
Sample Pretreatment: To disrupt protein binding, add 800 µL of methanol to 200 µL of the plasma sample (pre-spiked with internal standard). Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes. Collect the supernatant.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., ammonium acetate buffer).
-
Loading: Load the pre-treated sample supernatant onto the cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent or buffer to remove interferences.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent, possibly containing a pH modifier (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
References
- 1. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2015170835A1 - Liquid formulation with enhanced stability comprising montelukast or pharmaceutically acceptable salt thereof and method for preparing same - Google Patents [patents.google.com]
- 7. WO2015163978A1 - A stable montelukast solution - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101490005B - Process for the purification of Montelukast - Google Patents [patents.google.com]
Dealing with isotopic interference in Montelukast-d6 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference in the analysis of Montelukast using its deuterated internal standard, Montelukast-d6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Montelukast and this compound analysis?
A1: Isotopic interference occurs when the isotopic signature of the analyte (Montelukast) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. Montelukast contains naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S, ³⁷Cl). At high concentrations of Montelukast, the signal from these heavy isotopes can contribute to the signal of this compound, leading to an artificially inflated internal standard response.[1][2] This can result in a non-linear calibration curve and inaccurate quantification of the analyte.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is considered an ideal internal standard because it is chemically identical to Montelukast but has a different mass due to the replacement of six hydrogen atoms with deuterium. This ensures that it co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for accurate correction of variations during sample preparation and analysis.[3][4][5]
Q3: What are the typical mass transitions (MRM) for Montelukast and this compound?
A3: The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) is crucial for selectivity.[4][6] Commonly reported transitions are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Montelukast | 586.2 | 568.2 | Positive |
| Montelukast | 587.1 | 421.18 | Positive |
| This compound | 592.3 | 574.2 | Positive |
| This compound | 592.40 | 427.6 | Positive |
Data compiled from multiple sources.[4][7]
Q4: Can the isotopic purity of this compound affect my results?
A4: Yes. If the this compound internal standard is not isotopically pure, it may contain a small amount of unlabeled Montelukast. This can lead to a positive intercept on the calibration curve and affect the accuracy of the lower limit of quantitation (LLOQ).[1] It is essential to use a high-purity internal standard and to assess its contribution to the analyte signal during method development.
Troubleshooting Guides
Issue 1: Non-linear calibration curve, especially at the upper limit of quantification (ULOQ).
Possible Cause: Isotopic contribution from high concentrations of Montelukast to the this compound signal.
Troubleshooting Steps:
-
Assess the Contribution:
-
Prepare a high-concentration standard of unlabeled Montelukast (at the ULOQ) without any internal standard.
-
Analyze this sample and monitor the MRM transition for this compound.
-
Any signal detected in the this compound channel confirms isotopic crosstalk.[1]
-
-
Optimize Chromatographic Separation:
-
While Montelukast and this compound are expected to co-elute, slight chromatographic separation can sometimes be achieved with high-resolution columns and optimized mobile phases. Even partial separation can help mitigate the interference.[8]
-
-
Mathematical Correction:
-
Use a Different MRM Transition:
-
Investigate alternative product ions for this compound that may have less interference from the isotopic peaks of Montelukast.
-
-
Workflow for Investigating Non-Linearity:
Workflow for troubleshooting non-linear calibration curves.
Issue 2: Inaccurate results at the lower limit of quantitation (LLOQ).
Possible Cause: Presence of unlabeled Montelukast impurity in the this compound internal standard.
Troubleshooting Steps:
-
Verify IS Purity:
-
Prepare a solution containing only the this compound internal standard at the working concentration.
-
Analyze this solution and monitor the MRM transition for unlabeled Montelukast.
-
A significant signal indicates impurity in the internal standard.[1]
-
-
Source a Higher Purity Standard:
-
If significant impurity is detected, obtain a new batch of this compound with higher isotopic purity.
-
-
Adjust LLOQ:
-
If a higher purity standard is not available, it may be necessary to raise the LLOQ to a level where the contribution from the impurity is negligible.
-
-
Background Subtraction:
-
In some data systems, it may be possible to subtract the background contribution from the internal standard, but this should be done with caution and be well-documented.
-
-
Decision Tree for LLOQ Inaccuracy:
Troubleshooting inaccurate results at the LLOQ.
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting Montelukast from plasma.[4]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add Internal Standard: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to all tubes except for the blank.
-
Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Parameters
These are typical parameters for the separation of Montelukast.[4][11]
| Parameter | Value |
| Column | C18 column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 µm) |
| Mobile Phase A | 10mM Ammonium Formate (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 20% Mobile Phase A, 80% Mobile Phase B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Protocol 3: Mass Spectrometry Parameters
Representative parameters for a triple quadrupole mass spectrometer.[4][7]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table in FAQs |
This technical support guide provides a starting point for addressing isotopic interference in this compound analysis. Method validation should always be performed according to regulatory guidelines to ensure the accuracy and reliability of results.[7]
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. myadlm.org [myadlm.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study | Bentham Science [benthamscience.com]
Validation & Comparative
A Comparative Guide to Protein Precipitation and Solid-Phase Extraction for Montelukast Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of Montelukast, a selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis, is crucial for pharmacokinetic, bioequivalence, and clinical studies.[1][2] Effective sample preparation is a critical first step to ensure reliable and reproducible results in bioanalysis. This guide provides an objective comparison of two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the analysis of Montelukast from plasma samples.
Mechanism of Action of Montelukast
Montelukast functions by selectively binding to the cysteinyl leukotriene CysLT1 receptor, blocking the action of leukotrienes (LTC4, LTD4, and LTE4).[1][3] These inflammatory mediators, when released in response to allergens, cause bronchoconstriction, airway edema, and mucus secretion.[2][3] By inhibiting these effects, Montelukast helps to control the symptoms of asthma and allergic rhinitis.[3][4] Understanding this pathway underscores the importance of precise analytical methods to study its pharmacology.
Quantitative Performance Comparison
The choice between PPT and SPE often depends on the desired balance between recovery, sample cleanliness (matrix effect), sensitivity (Limit of Quantification, LOQ), and throughput. The following table summarizes quantitative data from various bioanalytical methods for Montelukast.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference |
| Analyte Recovery | 57.33% - 76.05% | 61.85% - 93% | [5][6][7] |
| Matrix Effect | Generally higher susceptibility | Generally lower susceptibility | |
| LOQ | 1.0 ng/mL | 1.0 - 5.0 ng/mL | [5][6][8] |
| Throughput | High (fast and simple) | Lower (multi-step process) | N/A |
| Selectivity | Lower (co-precipitation of interferences) | Higher (specific sorbent chemistry) | N/A |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for both PPT and SPE techniques for Montelukast extraction from human plasma.
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological samples by adding a water-miscible organic solvent. Acetonitrile is a commonly used precipitating agent.
Experimental Protocol:
-
To a 200 µL plasma sample in a microcentrifuge tube, add a specific volume of internal standard.
-
Add 600-800 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of solvent to plasma is common).[9]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant containing Montelukast and the internal standard.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase.
Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. It involves passing the sample through a cartridge containing a solid adsorbent (sorbent).
Experimental Protocol:
-
Pre-treatment: To a 225 µL plasma sample, add 25 µL of the internal standard. Add 250 µL of 1% formic acid and vortex for 1 minute to disrupt protein binding.[7]
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of 1% formic acid or water.[7][10]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic impurities and proteins.[7]
-
Elution: Elute Montelukast and the internal standard from the cartridge using an appropriate volume of an organic solvent, such as methanol or acetonitrile.
-
Final Step: The eluate is typically evaporated to dryness and then reconstituted in the mobile phase for LC-MS/MS analysis.
Discussion and Conclusion
Protein Precipitation (PPT) is favored for its speed, simplicity, and high throughput, making it suitable for rapid screening and large sample batches. However, it is a less selective method and may result in significant matrix effects due to the co-extraction of endogenous components like phospholipids. While recoveries can be acceptable, they are often lower and more variable than with SPE.[6]
Solid-Phase Extraction (SPE) offers superior selectivity and sample cleanup, resulting in lower matrix effects and often higher, more consistent recoveries.[5] This leads to improved assay sensitivity and robustness. The trade-off is a more complex, time-consuming, and costly procedure compared to PPT. The multi-step nature of SPE also presents more opportunities for analyte loss if not properly optimized.
Recommendation:
-
For high-throughput screening where speed is paramount and matrix effects can be managed chromatographically, Protein Precipitation is a viable option.
-
For method validation, clinical trials, and bioequivalence studies that demand the highest accuracy, precision, and sensitivity, Solid-Phase Extraction is the recommended approach due to its superior sample cleanup and more consistent analyte recovery.
References
- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Montelukast - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Assessing the Matrix Effect of Montelukast-d6 in Bioanalysis: A Comparative Guide for Researchers
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the accuracy and reliability of quantitative data are paramount. One of the significant challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency of an analyte by co-eluting endogenous components of the biological matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as Montelukast-d6 for the analysis of Montelukast, is a widely accepted strategy to compensate for these matrix effects. This guide provides a comparative assessment of the matrix effect of this compound, primarily focusing on human plasma, the most common matrix evaluated in published literature. It also highlights the data gap for other biological matrices and alternative internal standards.
The Role of this compound in Mitigating Matrix Effects
This compound, a deuterated analog of Montelukast, is the preferred internal standard for the bioanalysis of Montelukast.[1][2] Its chemical structure and physicochemical properties are nearly identical to the analyte, ensuring that it co-elutes and experiences similar matrix effects.[1] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise results.[3]
Comparison of Matrix Effect of this compound in Human Plasma
Numerous studies have validated LC-MS/MS methods for the quantification of Montelukast in human plasma using this compound. A common approach to evaluate the matrix effect is to compare the response of the analyte in a post-extraction spiked biological matrix with the response in a neat (pure) solution. The precision of the matrix factor, expressed as the coefficient of variation (%CV), is a key parameter for this assessment, with an acceptance criterion typically set at ≤15%.[3]
The following table summarizes the findings on the matrix effect of this compound in human plasma from various studies.
| Study Reference | Sample Preparation Technique | Matrix Effect Assessment Method | Quantitative Results (%CV of Matrix Factor) | Conclusion |
| Challa et al. | Protein Precipitation (Acetonitrile) | Comparison of peak area ratio in pre- and post-extraction spiked plasma | < 15% at low, medium, and high concentrations[3] | No significant matrix effect observed.[3] |
| Katteboina et al. | Solid Phase Extraction (SPE) | IS normalized matrix factor (post-extraction spiked vs. neat solution) | Not explicitly stated, but the method met FDA guidelines, implying no significant matrix effect.[1] | No significant matrix effect was found in all six lots of human plasma tested.[1] |
| Said R. | Protein Precipitation | Not explicitly detailed, but the method was validated for selectivity. | Not explicitly stated, but the method was reported to be selective with no matrix effect.[4][5] | The method proved to be selective with no matrix effect.[4][5] |
| Veeragoni et al. | Solid Phase Extraction (SPE) | Selectivity assessment against blank plasma. | Not explicitly stated, but no interference was observed at the retention time of the analyte and IS.[2] | No interference from endogenous plasma components.[2] |
Note: While the studies conclude that the matrix effect is well-managed with the use of this compound, a direct head-to-head comparison of quantitative matrix effect values across different sample preparation methods is not available in the cited literature.
Data Gap: Other Biological Matrices and Alternative Internal Standards
A comprehensive literature search reveals a significant lack of data on the matrix effect of this compound in biological matrices other than human plasma, such as urine and tissue homogenates. While the analysis of drugs in these matrices is crucial for a complete understanding of their pharmacokinetic profile, the specific challenges and the performance of this compound in mitigating matrix effects in these environments have not been extensively reported.
Furthermore, there is a scarcity of published studies that compare the performance of this compound with other potential internal standards for Montelukast analysis. The consistent and successful use of this compound has likely limited the exploration of alternatives.
Experimental Protocols
The following sections detail the typical methodologies employed for the assessment of the matrix effect of this compound in human plasma.
Sample Preparation
1. Protein Precipitation (PPT):
-
To a 200 µL aliquot of human plasma, add 400 µL of acetonitrile (containing this compound).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
2. Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated with a buffer and containing this compound).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.[1][2]
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column is commonly used for separation.[1][3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used in an isocratic or gradient elution mode.[1][3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. The transitions for Montelukast and this compound are monitored.[2][3]
Matrix Effect Evaluation
The matrix effect is assessed by comparing the peak area of the analyte in two sets of samples:
-
Set A (Post-extraction spike): Blank plasma from at least six different sources is extracted, and then Montelukast is spiked into the extracted matrix at low, medium, and high concentrations.
-
Set B (Neat solution): Montelukast is prepared in the reconstitution solvent at the same concentrations as in Set A.
The matrix factor (MF) is calculated as: MF = (Peak Area in Set A) / (Peak Area in Set B)
The IS-normalized MF is then calculated as: IS-normalized MF = MF of Montelukast / MF of this compound
The precision of the IS-normalized MF across the different lots of plasma should be ≤15%.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the matrix effect of this compound in human plasma.
Caption: Workflow for assessing the matrix effect of this compound.
Conclusion
This compound has consistently proven to be a reliable internal standard for the accurate quantification of Montelukast in human plasma. The available literature indicates that when appropriate sample preparation techniques such as protein precipitation or solid-phase extraction are employed, the matrix effect is effectively minimized and controlled, as demonstrated by the precision of the matrix factor falling within the acceptable limits of ≤15%.
However, there is a clear need for further research to assess the matrix effect of this compound in other important biological matrices like urine and various tissue homogenates. Such studies would provide a more complete picture of its performance and further solidify its role as the gold-standard internal standard for Montelukast bioanalysis across a wider range of applications in drug development and clinical research. Additionally, comparative studies with potential alternative internal standards would be valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study | Bentham Science [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
Stability of Montelukast and Its Deuterated Analog in Plasma: A Comparative Guide
A comprehensive analysis of the stability of montelukast and its deuterated internal standard, montelukast-d6, in human plasma reveals high stability under typical bioanalytical laboratory conditions. This guide provides a comparative summary of their performance based on experimental data from multiple studies, offering researchers, scientists, and drug development professionals critical insights for reliable quantification in pharmacokinetic and bioequivalence studies.
Montelukast, a leukotriene receptor antagonist, is widely used in the treatment of asthma and allergic rhinitis. Accurate measurement of its concentration in plasma is crucial for clinical and research purposes. This compound is commonly employed as an internal standard in bioanalytical methods to ensure the precision and accuracy of quantification. Therefore, understanding the stability of both compounds in plasma under various storage and handling conditions is paramount.
Experimental data from several independent studies demonstrate that both montelukast and this compound exhibit excellent stability during freeze-thaw cycles, short-term storage at room temperature (benchtop stability), and long-term storage at low temperatures. Furthermore, both compounds remain stable in processed samples, ensuring the integrity of results during analytical runs.
Comparative Stability Data
The following tables summarize the quantitative stability data for montelukast and this compound in human plasma under different conditions as reported in various studies.
Table 1: Freeze-Thaw Stability
| Compound | Number of Cycles | Temperature Range | Stability (% of Initial Concentration) | Reference |
| Montelukast | 3 | -30°C to Room Temperature | 97.0% - 100.8% | [1] |
| Montelukast | 3 | -70°C to Room Temperature | >94.7% | [2][3] |
| Montelukast | 4 | Not Specified | Within ±15% of predicted concentrations | [4] |
| Montelukast & this compound | 3 | Not Specified | Stable | [5] |
Table 2: Short-Term Benchtop Stability
| Compound | Duration | Temperature | Stability (% of Initial Concentration) | Reference |
| Montelukast | 11 hours | Room Temperature | Within ±15% of predicted concentrations | [4] |
| Montelukast | 12 hours | Room Temperature | 92.28% - 101.69% | |
| Montelukast | 27 hours | Room Temperature | Within ±15% of nominal concentrations | [1] |
| This compound | 9 hours | 25 ± 2°C | 101.03% (Stock Solution) | |
| This compound | 9 hours | Not Specified | 100.28% | [1] |
Table 3: Long-Term Storage Stability
| Compound | Duration | Storage Temperature | Stability (% of Initial Concentration) | Reference |
| Montelukast | 30 days | -70°C | >94.7% | [2][3] |
| Montelukast | 55 days | -30°C | 97.3% - 99.3% | [1] |
| Montelukast | 66 days | -70°C | Within ±15% of predicted concentrations | [4] |
| Montelukast | 19 months | -70°C | Stable | [6] |
Table 4: Post-Preparative (Autosampler) Stability
| Compound | Duration | Storage Condition | Stability (% of Initial Concentration) | Reference |
| Montelukast | 52 hours | 10°C | Within ±15% of predicted concentrations | |
| Montelukast | 76 hours | Autosampler Tray | 97.0% - 100.8% | [1] |
| Montelukast | 95 hours | Room Temperature | Stable | [7] |
| Montelukast & this compound | Not Specified | Not Specified | Stable | [5] |
Experimental Protocols
The stability data presented above were generated using validated bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general experimental workflow for these stability studies is outlined below.
Detailed Methodologies
1. Preparation of Stock and Quality Control (QC) Samples: Stock solutions of montelukast and this compound are typically prepared in methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL.[1] Working solutions are then prepared by diluting the stock solutions. QC samples at low, medium, and high concentrations are prepared by spiking blank human plasma with appropriate amounts of the working solutions.
2. Freeze-Thaw Stability Assessment: QC samples are subjected to multiple freeze-thaw cycles. For each cycle, the samples are frozen (e.g., at -30°C or -70°C for 12-24 hours) and then thawed to room temperature.[2][3] After the specified number of cycles, the samples are processed and analyzed.
3. Short-Term (Benchtop) Stability Assessment: Aliquots of QC samples are kept at room temperature for a specified period (e.g., 11 to 27 hours) before being processed and analyzed.[1][4]
4. Long-Term Stability Assessment: QC samples are stored at low temperatures (e.g., -20°C, -30°C, or -70°C) for an extended period (e.g., 30 days to 19 months).[1][2][3][6] At the end of the storage period, the samples are thawed, processed, and analyzed.
5. Post-Preparative (Autosampler) Stability Assessment: Processed samples (extracts ready for injection) are stored in the autosampler at a controlled temperature (e.g., 10°C or room temperature) for a defined duration to mimic the conditions during an analytical run.[1][7] The stability is then assessed by re-injecting the samples and comparing the results with the initial analysis.
6. Sample Extraction: A common method for extracting montelukast and this compound from plasma is protein precipitation using acetonitrile.[5] Solid-phase extraction is also utilized.
7. LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography system coupled with a tandem mass spectrometer. The compounds are separated on a C18 or a similar reversed-phase column and detected using multiple reaction monitoring (MRM) in positive ion mode. The transitions monitored are typically m/z 586.2 → 568.2 for montelukast and m/z 592.3 → 574.2 for this compound.[5]
The stability of the analytes is considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Signaling Pathways and Logical Relationships
The process of ensuring reliable bioanalysis of montelukast involves a logical sequence of steps, from sample collection to data acceptance, where the stability of both the analyte and the internal standard is a critical component.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Interchangeability and comparative effectiveness between generic and brand montelukast immediate release tablets after a single oral administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
A Comparative Guide to Liquid Chromatography Columns for Montelukast Separation
For researchers, scientists, and drug development professionals, achieving optimal separation of Montelukast is critical for accurate quantification and impurity profiling. This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) columns, supported by experimental data, to aid in the selection of the most suitable column for your analytical needs.
Data Summary: Performance of Different LC Columns for Montelukast Separation
The following table summarizes the experimental conditions and performance data for Montelukast separation using different LC columns as reported in various studies. This allows for a direct comparison of key chromatographic parameters.
| Column Type | Stationary Phase | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Key Findings & Reference |
| Reversed-Phase | |||||||
| Sunfire C18 | Octadecylsilane (C18) | 250 x 4.6, 5 | Acetonitrile: 1mM Sodium Acetate buffer (pH 6.3) (90:10 v/v) | 1.5 | 285 | 3.4 | Simple, precise, and accurate method for bulk and tablet dosage forms.[1][2] |
| Phenomenex Luna C18 | Octadecylsilane (C18) | 250 x 4.6, 5 | Ammonium Acetate buffer (20 mM, pH 5.5): Acetonitrile (20:80 v/v) | Not Specified | 345 | Not Specified | Sensitive method for estimation in rabbit plasma.[3] |
| Zobrax Eclipse XDB-C18 | Octadecylsilane (C18) | 150 x 4.6, 5 | Methanol: Acetonitrile: Water (60:30:10 v/v/v) | 1.0 | 344 | 3.582 | Precise, specific, accurate, and stable method for bulk drug and dosage form.[4] |
| Agilent Eclipse XDB C18 | Octadecylsilane (C18) | 100 x 4.6, 5 | Gradient elution with triethylamine and acetonitrile (pH 6.60) | 1.0 | 220 | 24.2 | Method for determining related impurities in tablet dosage form. |
| Hypersil C18 | Octadecylsilane (C18) | 250 x 4.6, 5 | Methanol: Acetonitrile: 0.02M Ammonium Acetate (pH 5.5) (80:15:5 v/v/v) | 1.0 | 244 | 4.28 | Stability-indicating method for simultaneous determination with Ebastine.[5] |
| Kromasil RP-8 | Octylsilane (C8) | 150 x 4.6, 5 | 10 mM Ammonium Acetate buffer (pH 3.0): Acetonitrile (35:65 v/v) | 1.0 | Fluorescence | 12.0 | Method for determination in small volume human plasma.[6] |
| Thermo Hypersil GOLD™ Cyano | Cyano | 50 x 4.6, 5 | 0.5 mM Ammonium Chloride: Acetonitrile (20:80 v/v) | Not Specified | MS/MS | Not Specified | Sensitive and rapid LC-MS/MS method for quantification in human plasma.[7] |
| Chiral Normal-Phase | |||||||
| Daicel Chiralpak® AD-H | Amylose derivative | Not Specified | n-hexane: isopropanol: ethanol: TFA: DEA (65:15:20:0.1:0.1 v/v/v/v/v) | 0.9 | 280 | Not Specified | Sensitive method for determination of S-enantiomer and other enantiomeric impurities.[8][9] |
| USP L51 | Not Specified | Not Specified | n-hexane, ethanol, and propionic acid mixture | 1.0 | 284 | Not Specified | Stability-indicating method for the separation and estimation of the S-enantiomer.[10] |
Experimental Protocols
Below is a representative experimental protocol for the separation of Montelukast using a C18 column, synthesized from several well-documented methods.[1][2][3][4]
1. Materials and Reagents:
-
Montelukast Sodium reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Acetate (analytical grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade)
-
Acetic Acid or Phosphoric Acid (for pH adjustment)
2. Chromatographic Conditions:
-
Column: Sunfire C18 (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile and 1 mM Sodium Acetate buffer (pH adjusted to 6.3 with acetic acid) in a ratio of 90:10 (v/v).
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility)
-
Detection: UV detector at 285 nm
3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of Montelukast Sodium reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 1-100 µg/mL for linearity studies).[2]
4. Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Montelukast Sodium and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the linearity range.[2]
5. System Suitability:
-
Inject the standard solution five times and evaluate the system suitability parameters.
-
Typical acceptance criteria include:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%
-
Tailing factor < 2.0
-
Theoretical plates > 2000
-
6. Analysis:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of Montelukast in the sample by comparing its peak area with that of the standard.
Visualizations
Mechanism of Action of Montelukast
The following diagram illustrates the signaling pathway inhibited by Montelukast.
Caption: Mechanism of action of Montelukast as a CysLT1 receptor antagonist.
General Workflow for LC Analysis of Montelukast
This diagram outlines the typical experimental workflow for the analysis of Montelukast using liquid chromatography.
Caption: General workflow for Montelukast analysis by HPLC.
Logical Relationship for LC Column Selection
The choice of an LC column depends on several factors related to the analytical goal. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting an LC column for Montelukast analysis.
References
- 1. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development and validation of RP-HPLC method with ultraviolet detection for estimation of montelukast in rabbit plasma: Application to preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpionline.org [jpionline.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
